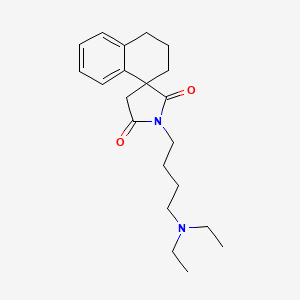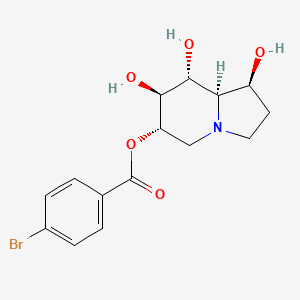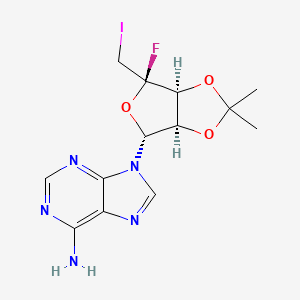
Adenosine, 5'-deoxy-4'-C-fluoro-5'-iodo-2',3'-O-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is a synthetic nucleoside analog. This compound is part of a broader class of nucleosides that have been modified to include fluorine atoms, which can significantly alter their biological activity and stability. These modifications are often explored for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Preparation Methods
The synthesis of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- typically involves multiple steps. One common route includes the introduction of the fluorine atom at the 4’-position of the ribose ring, followed by the iodination at the 5’-position. The protection of the 2’,3’-hydroxyl groups with an isopropylidene group is also a crucial step. The reaction conditions often involve the use of specific reagents such as iodine and fluorinating agents under controlled temperatures and pH .
Chemical Reactions Analysis
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 4’-position enhances its stability and resistance to enzymatic degradation. This compound can inhibit the activity of certain enzymes, leading to the disruption of nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar compounds include other fluorinated nucleosides such as:
- 5’-Chloro-5’-deoxy-2’,3’-O-isopropylidene-6-fluoro nebularine
- 2’-Deoxy-2’-fluoroadenosine
- Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is unique due to the combination of fluorine and iodine atoms, which can provide distinct biological activities and chemical properties .
Properties
CAS No. |
151725-74-5 |
|---|---|
Molecular Formula |
C13H15FIN5O3 |
Molecular Weight |
435.19 g/mol |
IUPAC Name |
9-[(3aS,4R,6R,6aR)-4-fluoro-4-(iodomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FIN5O3/c1-12(2)21-7-8(22-12)13(14,3-15)23-11(7)20-5-19-6-9(16)17-4-18-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H2,16,17,18)/t7-,8+,11-,13-/m1/s1 |
InChI Key |
VYRZQLHQPLXFQH-LVNATWPUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


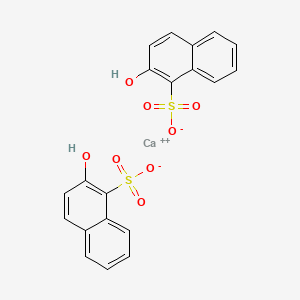
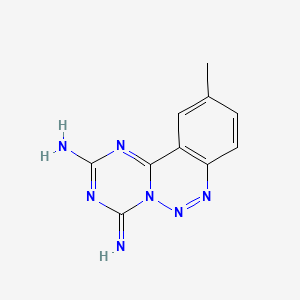
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
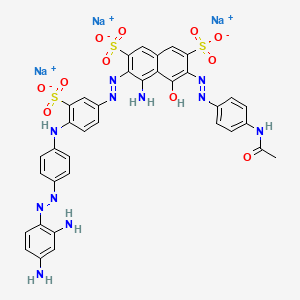
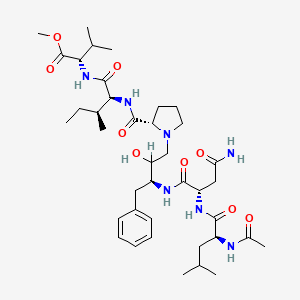
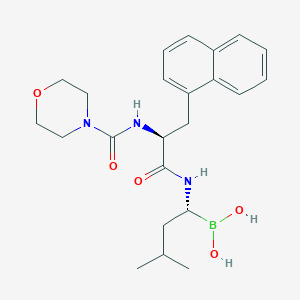
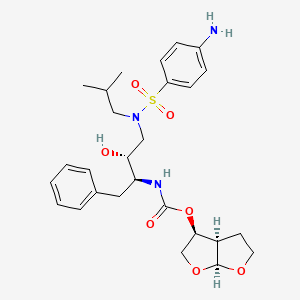
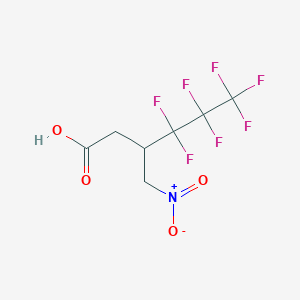
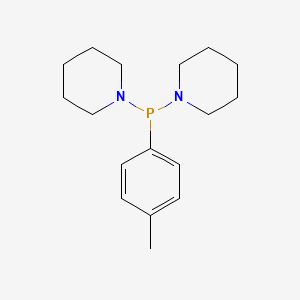
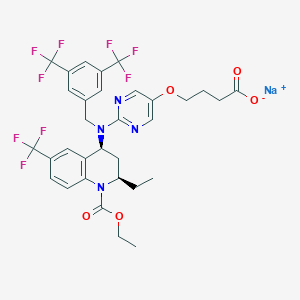
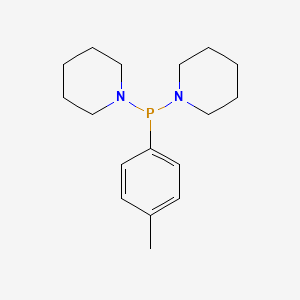
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
